molecular formula C22H48ClNO B12585768 3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride CAS No. 439590-08-6

3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride

Cat. No.: B12585768
CAS No.: 439590-08-6
M. Wt: 378.1 g/mol
InChI Key: SWWOZVOTTLEROD-UHFFFAOYSA-M
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Description

3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by a long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N,N-trimethylpropan-1-amine with hexadecyl chloride in the presence of a suitable solvent like acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include aqueous or alcoholic solutions at moderate temperatures.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents like sodium borohydride can reduce the compound, although this is less common.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids or aldehydes.

Scientific Research Applications

3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis. The positively charged head interacts with negatively charged molecules, enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Similar in structure but with a shorter hydrophobic tail.

    Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.

    Dodecyltrimethylammonium chloride: Similar structure but with a shorter hydrophobic tail.

Uniqueness

3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head. This combination provides it with superior surfactant properties, making it more effective in disrupting lipid membranes and enhancing its antimicrobial activity compared to similar compounds.

Properties

CAS No.

439590-08-6

Molecular Formula

C22H48ClNO

Molecular Weight

378.1 g/mol

IUPAC Name

3-hexadecoxypropyl(trimethyl)azanium;chloride

InChI

InChI=1S/C22H48NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-22-19-20-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

SWWOZVOTTLEROD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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